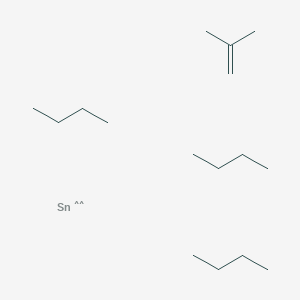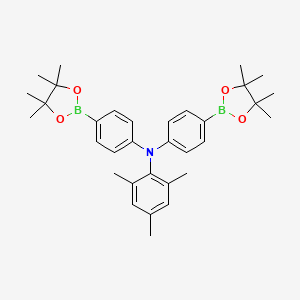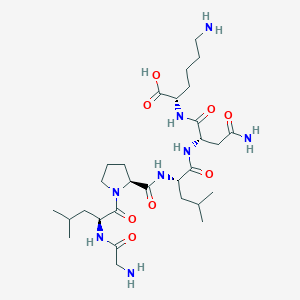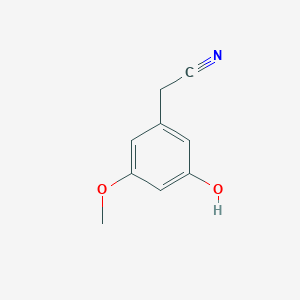
(E)-3',5'-Diamino-5-(2-bromovinyl)-2',3',5'-trideoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine is a synthetic nucleoside analog known for its potent antiviral properties. This compound has garnered significant interest due to its ability to inhibit the replication of certain viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Amination: The amino groups are introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives under controlled conditions.
Deoxygenation: The deoxygenation of the uridine derivative is carried out using reducing agents like tributyltin hydride.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can modify the bromovinyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Ammonia or amine derivatives, often in anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted uridine derivatives, each with unique biological properties.
Applications De Recherche Scientifique
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against HSV and VZV.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mécanisme D'action
The antiviral activity of (E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine is primarily due to its incorporation into viral DNA. Once incorporated, it inhibits viral DNA polymerase, preventing the replication of the virus. The compound is phosphorylated by viral thymidine kinase, which enhances its selectivity for infected cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-5-(2-Bromovinyl)-2’-deoxyuridine: Another potent antiviral nucleoside analog.
Acyclovir: A widely used antiviral drug with a similar mechanism of action.
Ganciclovir: Another nucleoside analog used to treat viral infections.
Uniqueness
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine is unique due to its dual amino groups, which enhance its binding affinity to viral enzymes and increase its antiviral potency compared to other nucleoside analogs.
Propriétés
Numéro CAS |
657405-12-4 |
|---|---|
Formule moléculaire |
C11H15BrN4O3 |
Poids moléculaire |
331.17 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-amino-5-(aminomethyl)oxolan-2-yl]-5-(2-bromoethenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15BrN4O3/c12-2-1-6-5-16(11(18)15-10(6)17)9-3-7(14)8(4-13)19-9/h1-2,5,7-9H,3-4,13-14H2,(H,15,17,18)/t7-,8+,9+/m0/s1 |
Clé InChI |
PIQZKKPSMOEGSJ-DJLDLDEBSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CN)N |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(3S)-1-Oxohexan-3-yl]-L-cysteine](/img/structure/B12520334.png)






![N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine](/img/structure/B12520356.png)
![4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione](/img/structure/B12520357.png)

![N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide](/img/structure/B12520362.png)

![N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide](/img/structure/B12520394.png)

